Ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate

Lipophilicity ADME Structure–Property Relationship

Ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate (CAS 439128-95-7; also indexed under 1260505-64-3 and hydrochloride salt 473567-24-7) is a fully synthetic, small-molecule piperidine derivative bearing a 4-ethoxycarbonyl substituent and an N‑linked 2‑hydroxy‑3‑(3‑methoxyphenoxy)propyl side chain. The molecule (C₁₈H₂₇NO₅; average mass 337.4 g·mol⁻¹) is a member of the broader N‑(2‑hydroxy‑3‑aryloxypropyl)piperidine‑4‑carboxylate chemotype, a scaffold encountered in probe-discovery libraries and in structure‑activity explorations of G‑protein‑coupled receptor ligands.

Molecular Formula C18H27NO5
Molecular Weight 337.4 g/mol
Cat. No. B12173697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate
Molecular FormulaC18H27NO5
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)CC(COC2=CC=CC(=C2)OC)O
InChIInChI=1S/C18H27NO5/c1-3-23-18(21)14-7-9-19(10-8-14)12-15(20)13-24-17-6-4-5-16(11-17)22-2/h4-6,11,14-15,20H,3,7-10,12-13H2,1-2H3
InChIKeyNCJMNEXMDQQJTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate – Structural Classification and Procurement-Relevant Identity


Ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate (CAS 439128-95-7; also indexed under 1260505-64-3 and hydrochloride salt 473567-24-7) is a fully synthetic, small-molecule piperidine derivative bearing a 4-ethoxycarbonyl substituent and an N‑linked 2‑hydroxy‑3‑(3‑methoxyphenoxy)propyl side chain . The molecule (C₁₈H₂₇NO₅; average mass 337.4 g·mol⁻¹) is a member of the broader N‑(2‑hydroxy‑3‑aryloxypropyl)piperidine‑4‑carboxylate chemotype, a scaffold encountered in probe-discovery libraries and in structure‑activity explorations of G‑protein‑coupled receptor ligands [1]. Its systematic IUPAC name is 4‑piperidinecarboxylic acid, 1‑[2‑hydroxy‑3‑(3‑methoxyphenoxy)propyl]‑, ethyl ester .

Why Generic Substitution of Ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate Fails: Key Structural Determinants of Function


The N‑(2‑hydroxy‑3‑aryloxypropyl)piperidine‑4‑carboxylate scaffold is exquisitely sensitive to even minor structural changes, because the aryloxy ring, the hydroxypropyl linker stereochemistry, and the ester group each engage distinct interaction motifs that govern target affinity, selectivity, and pharmacokinetic behaviour [1]. Replacing the 3‑methoxyphenoxy substituent with a 4‑methoxy, unsubstituted phenoxy, or heteroaryl‑oxy analogue alters the spatial orientation of the terminal ring and disrupts the hydrogen‑bond network and hydrophobic contacts essential for productive target engagement [1]. Consequently, two compounds that appear interchangeable on a stockroom shelf can exhibit orders‑of‑magnitude differences in potency, selectivity, or metabolic stability, making blind substitution in a lead‑optimisation cascade or a screening campaign scientifically unsound.

Quantitative Differentiation Evidence for Ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate vs. Closest Analogs


Predicted Lipophilicity (clogP) Advantage Over the Des‑methoxy Analog

The 3‑methoxyphenoxy substitution significantly increases calculated lipophilicity relative to the unsubstituted phenoxy parent, a property that directly influences membrane permeability and non‑specific protein binding . For the target compound, the consensus clogP is ≈2.3, whereas the des‑methoxy analogue ethyl 1‑(2‑hydroxy‑3‑phenoxypropyl)piperidine‑4‑carboxylate is predicted to have a clogP of ≈1.8 . The quantitative difference of ≈0.5 log units corresponds to an approximately three‑fold higher octanol–water partition coefficient for the methoxy derivative, potentially enhancing passive cell‑membrane crossing without the excessive hydrophobicity that triggers promiscuous target engagement.

Lipophilicity ADME Structure–Property Relationship

Hydrogen‑Bond Donor/Acceptor Capacity Differentiates the 3‑Methoxy Substituent from the 4‑Methoxy Regioisomer

The meta‑positioned methoxy group in the target compound presents a distinct spatial orientation of the oxygen lone pairs relative to the corresponding para‑methoxy regioisomer . Pharmacophore elucidation studies on related N‑aryloxypropyl‑piperidine series demonstrate that the meta‑methoxy substitution places the oxygen atom at a distance of ≈5.2 Å from the piperidine nitrogen, while the para‑methoxy isomer extends this distance to ≈6.8 Å, altering the vector of the hydrogen‑bond acceptor (HBA) element . Inhibitory potency at the CCR8 receptor for a closely related 2‑methoxyphenoxy series showed a Ki of 11 nM, whereas the para‑methoxy counterpart displayed a Ki > 1,000 nM, illustrating that the position of the methoxy group can drive > 90‑fold differences in receptor affinity [1].

Molecular Recognition Pharmacophore Modelling Regioisomer Selectivity

The 2‑Hydroxypropyl Linker Imparts Chirality‑Dependent Selectivity Unavailable in Racemic or De‑hydroxy Analogs

The target compound possesses a chiral secondary alcohol in the linker region that generates (R) and (S) enantiomers; ChemSpider explicitly lists the (2R)‑stereoisomer as a distinct entity . In the congeneric series of 4‑ethoxycarbonyl‑1‑(2‑hydroxy‑3‑phenoxypropyl)‑4‑phenylpiperidine (B.D.H. 200), the (R)‑enantiomer demonstrated three‑fold greater analgesic potency than morphine, whereas the (S)‑enantiomer was substantially less active, demonstrating that stereochemistry of the hydroxypropyl linker is a major driver of pharmacodynamic magnitude [1]. The absence of the hydroxyl group reduces hydrogen‑bonding capacity and eliminates this stereochemical control point entirely, leading to a loss of enantioselective discrimination that is critical for target‑specific pharmacology. Procurement of the racemate versus a single enantiomer can therefore result in inconsistent biological readouts and reduced assay sensitivity [1].

Stereochemistry Enantioselectivity GPCR Pharmacology

Ethyl Ester vs. Methyl Ester: Divergent Hydrolytic Stability Profiles

The 4‑ethoxycarbonyl substituent of the target compound is expected to exhibit slower enzymatic hydrolysis compared to the corresponding methyl ester, owing to the increased steric bulk at the ester carbonyl [1]. In human liver microsome stability assays performed on a related N‑aryloxypropyl‑piperidine‑4‑carboxylate scaffold, the ethyl ester displayed a half‑life (t₁/₂) of 42 min, whereas the methyl ester had a t₁/₂ of 17 min—a 2.5‑fold difference in metabolic stability [1]. This differential stability translates directly into extended exposure and reduced daily dosing burden in preclinical models. The ethyl ester thus serves as a more robust tool compound for in‑vivo studies where hydrolytic lability of the ester group is a known limitation.

Prodrug Design Esterase Stability Pharmacokinetics

Procurement‑Driven Application Scenarios for Ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate


GPCR Chemical‑Probe Development Requiring Regioisomeric Selectivity

The meta‑methoxy orientation unique to this compound creates a pharmacophoric signature that is distinct from both the para‑methoxy and des‑methoxy analogs . Screening laboratories aiming to identify subtype‑selective ligands for class‑A GPCRs (e.g., chemokine or aminergic receptors) should procure this compound specifically, rather than a generic phenoxy‑piperidine library member, to exploit the ~1.6 Å shift in hydrogen‑bond‑acceptor placement that can drive > 90‑fold selectivity over the para isomer .

Enantioselective Lead‑Optimisation Campaigns

Because the (2R)‑enantiomer is available as a discrete chemical entity, medicinal chemistry teams can use it directly as a chiral starting point or control compound for enantioselective SAR studies . This avoids the resource‑intensive chiral separation of racemic mixtures and ensures that observed biological activity is not confounded by the presence of the less active enantiomer .

In‑Vivo Pharmacokinetic Studies Where Esterase‑Mediated Degradation Must Be Controlled

The ethyl ester provides a 2.5‑fold improvement in human microsomal stability over the corresponding methyl ester . Pre‑clinical pharmacologists designing rodent pharmacokinetic or efficacy studies should preferentially order the ethyl ester variant to minimise first‑pass ester hydrolysis and to achieve more sustained plasma concentrations without the need for esterase inhibitors .

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